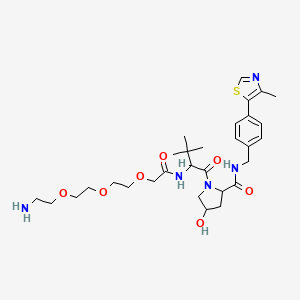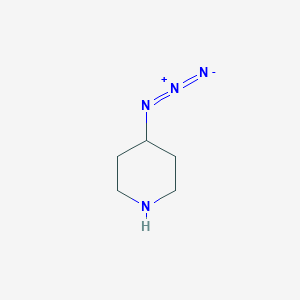
4-Azidopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidopiperidine is a chemical compound characterized by a piperidine ring with an azide group attached to the fourth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopiperidine typically involves the introduction of an azide group to a piperidine ring. One common method is the reaction of piperidine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-Azidopiperidine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reagents like phosphines in a Staudinger reduction.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Phosphines (e.g., triphenylphosphine) in the presence of water.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Piperidine derivatives with primary amine groups.
Substitution: Various substituted piperidines depending on the nucleophile used.
Click Chemistry: Triazole derivatives.
Aplicaciones Científicas De Investigación
4-Azidopiperidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, particularly in the creation of nitrogen-containing compounds.
Bioconjugation: The azide group allows for efficient attachment of biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.
Medicinal Chemistry: Investigated as a starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Azidopiperidine largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the compound’s piperidine ring can interact with biological targets, potentially modulating their activity.
Comparación Con Compuestos Similares
4-Aminopiperidine: Similar structure but with an amine group instead of an azide.
4-Nitropiperidine: Contains a nitro group, offering different reactivity and applications.
4-Hydroxypiperidine: Features a hydroxyl group, making it more hydrophilic and reactive in different contexts.
Uniqueness: 4-Azidopiperidine is unique due to its azide group, which provides high reactivity in click chemistry and other synthetic applications. This makes it a versatile building block in organic synthesis and a valuable tool in bioconjugation and medicinal chemistry.
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
4-azidopiperidine |
InChI |
InChI=1S/C5H10N4/c6-9-8-5-1-3-7-4-2-5/h5,7H,1-4H2 |
Clave InChI |
PKSJRBYCXQPZHB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


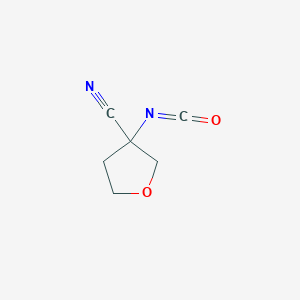
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
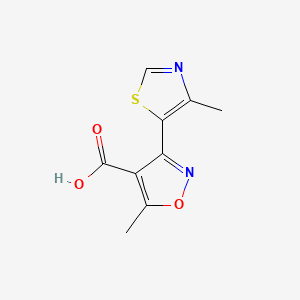


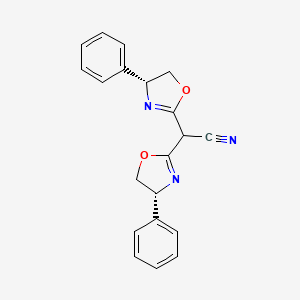

![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
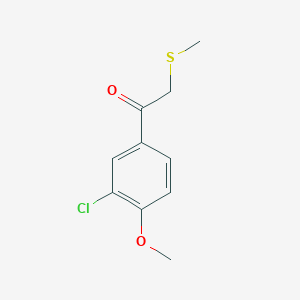
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)
